Product packaging for trans-3-Bromo-beta-nitrostyrene(Cat. No.:CAS No. 115665-95-7)

trans-3-Bromo-beta-nitrostyrene

Cat. No.: B042256
CAS No.: 115665-95-7
M. Wt: 228.04 g/mol
InChI Key: NWHBBZILZXZIBO-SNAWJCMRSA-N
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Description

trans-3-Bromo-beta-nitrostyrene is a high-value, multifunctional organic building block specifically designed for advanced chemical synthesis and medicinal chemistry research. This compound features two highly reactive and orthogonal functional groups—a bromine substituent and a nitroalkene moiety—which allow for a diverse array of chemical transformations. Its primary research value lies in its application as a key electrophilic intermediate in Michael addition reactions, where the beta-nitrostyrene core acts as an acceptor for various carbon and heteroatom nucleophiles. Furthermore, the vinyl bromine functionality enables participation in powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, facilitating the construction of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO2 B042256 trans-3-Bromo-beta-nitrostyrene CAS No. 115665-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBBZILZXZIBO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115665-95-7
Record name Trans-3-bromo-β-nitrostyrene
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Synthetic Methodologies and Innovations for Trans 3 Bromo Beta Nitrostyrene

Established Synthetic Routes for beta-Nitrostyrenes

The synthesis of β-nitrostyrenes, including the target compound trans-3-Bromo-beta-nitrostyrene, is predominantly achieved through well-established chemical reactions. These methods, primarily the Henry reaction and halogenation/dehydrohalogenation approaches, form the classical foundation for producing this class of compounds.

Nitroaldol Condensation (Henry Reaction) and its Mechanistic Variations

The Henry, or nitroaldol, reaction is a cornerstone in carbon-carbon bond formation and a primary route for synthesizing β-nitrostyrenes. acs.orgresearchgate.net Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, initially forming a β-nitro alcohol. acs.org This intermediate can then be dehydrated to yield the corresponding nitroalkene, such as this compound. acs.orgnih.gov

The mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base, creating a nucleophilic nitronate anion. acs.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting β-nitro alkoxide intermediate yields the β-nitro alcohol. acs.org All steps in the Henry reaction are reversible. acs.org The final dehydration step to the nitroalkene is often encouraged by the reaction conditions, particularly when acidic protons are available on the carbon bearing the nitro group. researchgate.net

Catalyst Systems for Henry Reaction

A variety of catalyst systems have been developed to promote the Henry reaction, influencing yield, selectivity, and reaction conditions. Simple bases like alkali hydroxides and amines are commonly used. acs.org One of the most significant modifications involves the use of ammonium (B1175870) acetates, such as ammonium acetate (B1210297), often in a solvent mixture like acetic acid with a water-immiscible solvent to facilitate the removal of water and drive the reaction towards the dehydrated nitrostyrene (B7858105) product. tandfonline.com

More advanced catalytic systems include:

Organoamine-functionalized mesoporous catalysts : These heterogeneous catalysts can control whether the reaction stops at the nitroalcohol or proceeds to the nitrostyrene. The type of amine (primary, secondary, or tertiary) on the catalyst surface can selectively favor one product over the other. researchgate.net

Chiral Metal Catalysts : For asymmetric synthesis, chiral metal complexes, often involving copper(II), are employed to control the stereochemistry of the reaction. researchgate.netrsc.org These catalysts coordinate with both the nitro group and the carbonyl oxygen, creating a chiral environment that directs the formation of a specific enantiomer. rsc.org

Organocatalysts : Chiral organic molecules, such as quinine (B1679958) derivatives or diphenylprolinol silyl (B83357) ether, can also be used to catalyze the Henry reaction asymmetrically. acs.orgwikipedia.org

Scope of Aldehyde and Nitroalkane Precursors in Bromonitrostyrene (B8716567) Synthesis

The synthesis of this compound via the Henry reaction specifically requires 3-bromobenzaldehyde (B42254) and nitromethane (B149229) as the precursors. mdpi.com The reaction is versatile and accommodates a wide range of substituted aromatic aldehydes, allowing for the synthesis of various nitrostyrene derivatives. acs.orgrsc.org The electronic nature of the substituents on the benzaldehyde (B42025) ring can significantly affect the reaction's efficiency. rsc.org

For the synthesis of bromonitrostyrenes, the key precursors are:

Aldehyde : 3-Bromobenzaldehyde is the specific aldehyde required for the synthesis of this compound. mdpi.com Other brominated benzaldehydes can be used to produce different isomers.

Nitroalkane : Nitromethane is the most common precursor, providing the nitroethenyl group. wikipedia.orgmdpi.com In some variations, bromo-nitromethane can be used in reactions with aldehydes, promoted by reagents like indium, to form the corresponding products. researchgate.net

Table 1: Precursors for the Synthesis of trans-3-Bromo-beta-nitrostyrene via Henry Reaction
Precursor TypeChemical NameRole in Synthesis
Aldehyde3-BromobenzaldehydeProvides the 3-bromophenyl moiety of the molecule.
NitroalkaneNitromethaneProvides the nitrovinyl group for the final product.

Halogenation and Dehydrohalogenation Approaches for this compound Formation

An alternative established route to certain bromonitrostyrenes involves a two-step process starting from a pre-formed β-nitrostyrene. This method consists of the addition of bromine across the double bond, followed by the elimination of one equivalent of hydrogen bromide (dehydrohalogenation).

Specifically, β-nitrostyrene can be treated with bromine to form an intermediate dibromo-nitro compound. Subsequent partial dehydrohalogenation yields a bromo-nitrostyrene. wikipedia.org This approach is particularly noted for the synthesis of brominated slimicides from β-nitrostyrene. wikipedia.org The regiochemistry and stereochemistry of the elimination step are crucial in determining the final product's isomeric form.

Modern Advancements in this compound Synthesis

While classical methods are robust, modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign protocols. A key advancement in this area is the application of microwave irradiation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org For the synthesis of β-nitrostyrenes, microwave irradiation dramatically reduces reaction times, often from many hours to just a few minutes, while increasing product yields and simplifying work-up procedures. rsc.orgresearchgate.net

The Henry reaction, in particular, benefits significantly from microwave heating. The condensation of aldehydes with nitroalkanes can be performed rapidly, often under solvent-free conditions, using a catalytic amount of a reagent like ammonium acetate or on a solid support such as K2CO3/Al2O3. researchgate.netresearchgate.netcem.com This approach avoids the need for a large excess of nitroalkane, which traditionally serves as both reactant and solvent, thus offering a greener synthetic route. researchgate.net

A direct comparison highlights the efficiency of MAOS. The synthesis of a nitrostyrene derivative under conventional heating might require refluxing for several hours, whereas the same reaction under microwave irradiation can be completed in minutes at a high temperature. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Henry Reaction for a Nitrostyrene Derivative rsc.org
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 6 hours5 minutes
Temperature Reflux150 °C
Catalyst Ammonium AcetateAmmonium Acetate
Solvent Nitromethane (excess)Nitromethane

This rapid, efficient, and often solvent-minimized approach represents a significant innovation in the synthesis of β-nitrostyrenes, including this compound.

One-Pot Multicomponent Reaction Strategies

The synthesis of this compound and its analogs is predominantly achieved through the Henry-Knoevenagel condensation, a classic and efficient one-pot, two-component reaction. While true multicomponent reactions (MCRs) involving three or more starting materials to directly form the nitrostyrene core are not widely reported, the one-pot condensation of an aldehyde and a nitroalkane represents the most fundamental and strategic approach to this class of compounds. This method is valued for its operational simplicity and high atom economy.

The reaction involves the base-catalyzed condensation of 3-bromobenzaldehyde with nitromethane. The process begins with the deprotonation of nitromethane by a base to form a nitronate anion. This is followed by a nucleophilic attack of the nitronate on the carbonyl carbon of 3-bromobenzaldehyde, leading to a β-nitro aldol (B89426) intermediate. Subsequent dehydration of this intermediate, often facilitated by the same reaction conditions, yields the final product, this compound. The trans isomer is generally the thermodynamically more stable and favored product. A variety of catalysts and reaction conditions have been explored to optimize the yield and selectivity of this transformation.

Research has demonstrated the effectiveness of various catalytic systems for the synthesis of substituted β-nitrostyrenes. For instance, the use of ammonium acetate in glacial acetic acid has been reported as a highly effective method for the condensation of substituted benzaldehydes with nitroalkanes, often resulting in good yields and minimizing the formation of by-products.

Below is a representative data table summarizing a common one-pot synthetic protocol for the preparation of substituted β-nitrostyrenes, which is applicable to the synthesis of this compound.

AldehydeNitroalkaneCatalystSolventReaction TimeTemperatureYield (%)
3-BromobenzaldehydeNitromethaneAmmonium AcetateGlacial Acetic Acid2-4 hoursRefluxHigh
BenzaldehydeNitromethaneMethylamineEthanolSeveral hoursRoom Temp.Moderate to High
Substituted BenzaldehydesNitroethaneAmmonium AcetateGlacial Acetic Acid2-4 hoursRefluxGood
Substituted Benzaldehydes1-NitropropaneAmmonium AcetateGlacial Acetic Acid2-4 hoursRefluxGood

Once synthesized, trans-β-nitrostyrenes themselves are valuable and versatile building blocks in a variety of one-pot multicomponent reactions to generate structurally diverse and complex molecules. For example, an efficient three-component reaction between substituted β-nitrostyrenes, β-dicarbonyl compounds, and amines has been developed for the synthesis of novel β-enaminones under mild conditions. beilstein-journals.orgnih.gov In these strategies, the β-nitrostyrene acts as a Michael acceptor, initiating a cascade of reactions with the other components in the pot.

Another notable example is the four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, Meldrum's acid, and ammonium acetate to produce highly functionalized piperidines. In this case, ammonium acetate serves as both a catalyst and a nitrogen source for the formation of the piperidine (B6355638) ring.

These examples underscore the significance of the initial one-pot synthesis of β-nitrostyrenes, which provides the key precursor for subsequent, more complex multicomponent transformations leading to a wide array of pharmacologically relevant scaffolds.

Mechanistic Investigations of Trans 3 Bromo Beta Nitrostyrene Reactivity

Electrophilic Character and Nucleophilic Addition Reactions

The unique chemical reactivity of trans-3-Bromo-beta-nitrostyrene stems from its electronic structure. The molecule possesses a highly electrophilic carbon-carbon double bond, making it susceptible to attack by a wide array of nucleophiles. This reactivity is a direct consequence of the synergistic electron-withdrawing effects of the nitro group and the bromo-substituted phenyl ring.

The polarized nature of the alkene in β-nitrostyrene derivatives makes them excellent substrates for Michael addition reactions. nih.govbohrium.com This conjugate addition is a powerful tool for carbon-carbon bond formation in organic synthesis. mdpi.com The β-carbon of the nitroalkene acts as the electrophilic center, readily accepting nucleophiles.

A variety of nucleophiles, including β-diketones, malonates, aldehydes, and amines, have been shown to add to the β-nitrostyrene scaffold. niscpr.res.inrsc.orgmdpi.com For instance, the addition of diethyl malonate to β-nitrostyrene, often facilitated by an organocatalyst, proceeds efficiently to yield the corresponding adduct. mdpi.com Similarly, the reaction with aldehydes can be catalyzed to produce functionalized nitroalkanes with high stereoselectivity. rsc.org The presence of the bromo and nitro groups in the structure of related compounds like α-bromonitrostyrenes makes them highly reactive dielectrophiles, readily undergoing Michael additions. nih.gov

The reaction conditions for these additions can be optimized by screening different catalysts, bases, and solvents to achieve excellent yields. niscpr.res.inniscpr.res.in Halogenated and aromatic solvents have been found to furnish better results in some cases. niscpr.res.in

Table 1: Examples of Michael Addition Reactions with β-Nitrostyrene Derivatives

Nucleophile Catalyst/Conditions Product Type Reference
Dimethyl malonate Alkylamino substituted triazine / Triethylamine Functionalized nitroalkane niscpr.res.in
Butyraldehyde Proline derivative / Benzoic acid Functionalized nitroaldehyde rsc.org
Diethyl malonate N-benzylbispidine / Toluene Diethyl 2-(2-nitro-1-phenylethyl)malonate mdpi.com

The nitro group is paramount to the reactivity of this compound. As a strongly electron-withdrawing group, it significantly enhances the electrophilic character of the β-carbon of the alkene moiety through both resonance and inductive effects. nih.gov This polarization facilitates nucleophilic attack at this position. nih.govmdpi.com

The resonance effect delocalizes the π-electrons of the double bond onto the nitro group, creating a significant partial positive charge on the β-carbon. This makes the molecule a potent Michael acceptor. mdpi.com The cytotoxicity of some β-nitrostyrene derivatives has even been correlated with this pronounced electrophilicity. researchgate.net Computational studies, through the analysis of electrophilic Parr functions, confirm that the β-conjugated position is the most electrophilically activated site in β-nitrostyrene isomers. rsc.org This inherent electronic bias is the driving force for the diverse nucleophilic addition reactions observed for this class of compounds. nih.gov

Substitution and Elimination Pathways

Beyond addition reactions, the reactivity of adducts derived from this compound is characterized by substitution and elimination pathways. The bromo and nitro substituents can function as effective leaving groups, facilitating the formation of new products. nih.gov

Both the halogen and the nitro group are recognized as competent leaving groups in organic reactions, particularly in nucleophilic substitution and elimination processes. nih.govwikipedia.org In compounds like α-bromonitrostyrenes, these substituents readily depart upon reaction with nucleophiles, enabling the synthesis of various heterocyclic and carbocyclic compounds. nih.govresearchgate.net The ability of a group to leave is related to its stability as an independent species; stable anions or neutral molecules make good leaving groups. wikipedia.orglibretexts.org

The nitro group can act as a leaving group (as a nitrite (B80452) anion) in nucleophilic aromatic substitution, especially when the aromatic ring is electron-deficient. stackexchange.com Similarly, bromide is an excellent leaving group due to its low basicity and large size. libretexts.org In cascade reactions involving intermediates derived from bromonitrostyrenes, the sequential loss of these groups is a common mechanistic feature. nih.gov

The E2 (bimolecular elimination) mechanism is a frequent pathway in reactions of substituted nitroalkanes. lumenlearning.com This concerted, single-step reaction involves the abstraction of a proton by a base, the formation of a double bond, and the departure of a leaving group simultaneously. lumenlearning.commasterorganicchemistry.com The reaction exhibits second-order kinetics, being dependent on the concentrations of both the substrate and the base. lumenlearning.comksu.edu.sa

In the context of adducts formed from this compound, E2 eliminations of hydrogen bromide (HBr) and nitrous acid (HNO₂) are plausible and observed pathways. For example, unstable cycloadducts formed from the reaction of β-bromo-β-nitrostyrene can readily undergo E2 elimination of HBr. nih.gov This is often followed by isomerization and a subsequent elimination of HNO₂ to yield a final aromatic product. nih.gov A strong base is typically required to facilitate E2 reactions, and the stereochemistry often requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.commsu.edu

Cycloaddition Reactions

The electron-deficient alkene moiety of this compound makes it a valuable component in cycloaddition reactions. It can function as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing routes to a variety of cyclic systems. nih.govmdpi.com

β-Nitrostyrenes are known to participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azomethine ylides. nih.govrsc.orgresearchgate.net These reactions can proceed via a one-step, polar mechanism, characterized by the attack of the nucleophilic center of the dipole on the electrophilic β-carbon of the nitrostyrene (B7858105). rsc.orgrsc.org The reactivity and selectivity of these cycloadditions can be analyzed using molecular electron density theory. rsc.org

Furthermore, β-nitrostyrenes can undergo [2+2] photocycloaddition reactions with olefins upon irradiation with visible light, yielding cyclobutane derivatives. nih.gov They also serve as effective dienophiles in [4+2] Diels-Alder cycloadditions with cyclic dienes, such as 1,3-cyclopentadiene and 1,3-cyclohexadiene, to form fluorinated bicyclic compounds when using fluorinated nitrostyrenes. nih.gov The reaction of trans-β-nitrostyrene with dienes can be controlled thermally or photochemically to yield different cycloadducts. chegg.com

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a significant reaction for synthesizing five-membered heterocycles. wikipedia.org This process involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org In the context of this compound, its role as a potent dipolarophile is well-established due to the electron-withdrawing nature of both the nitro and bromo groups, which enhances its reactivity. rsc.orgnih.gov These reactions are valuable for their stereospecificity and ability to construct complex molecules efficiently. rsc.org

A notable application is the reaction of azomethine ylides with β-bromo-β-nitrostyrenes, which leads to the diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives. researchgate.net Similarly, the reaction between nitrones and nitrostyrene derivatives is a versatile method for creating isoxazolidine rings, which can yield three new contiguous stereocenters. nih.govmdpi.com The reaction's regiochemistry is influenced by the directive effects of the nitro group. researchgate.net For instance, a study involving the cycloaddition of a nitrone with trans-β-nitrostyrene in toluene at 110 °C produced isomeric isoxazolidine products. nih.gov

The synthesis of 1,2,3-triazoles can also be achieved through the 1,3-dipolar cycloaddition of azides with β-nitrostyrene, where the nitro group again serves as an excellent activating group. mdpi.com These reactions highlight the utility of bromonitrostyrenes in generating a diverse array of heterocyclic compounds like pyrroles, pyrazoles, and isooxazolines. nih.govnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Nitrostyrene Derivatives

1,3-Dipole Dipolarophile Product Heterocycle Catalyst/Conditions Ref
Azomethine Ylide β-Bromo-β-nitrostyrene Pyrrolidin-2-ylidene Thermal researchgate.net
Nitrone trans-β-Nitrostyrene Isoxazolidine Toluene, 110 °C nih.gov
Sodium Azide β-Nitrostyrene 1,2,3-Triazole Acidic graphitic carbon nitride researchgate.net

Diels-Alder Type Reactions

This compound and its analogs are effective dienophiles in Diels-Alder reactions, a powerful tool for forming six-membered rings. nih.gov The reactivity of β-nitrostyrenes in these [4+2] cycloadditions is enhanced by the electron-withdrawing nitro group.

Studies on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene have been conducted to produce novel monofluorinated bicyclic compounds, such as norbornenes and bicyclo[2.2.2]oct-2-enes. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions typically proceed smoothly at elevated temperatures (e.g., 110 °C in o-xylene) and yield the cycloadducts as a mixture of exo and endo isomers in high yields. beilstein-journals.orgresearchgate.net

Kinetic studies and theoretical calculations have been employed to understand the reaction pathways. For the reaction of a β-fluoro-β-nitrostyrene with 1,3-cyclopentadiene, calculations showed that the transition state leading to the endo isomer is lower in energy and the reaction is more exergonic compared to the path yielding the exo isomer. beilstein-journals.orgresearchgate.net The reaction mechanism can be complex; tin(IV)-catalyzed reactions of β-nitrostyrene with substituted dienes suggest a stepwise process involving a zwitterionic intermediate. semanticscholar.org This is supported by the formation of multiple cycloadducts, including some derived from the isomerization of the diene during the reaction. semanticscholar.org

Table 2: Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with 1,3-Cyclopentadiene

Nitrostyrene Substituent Diene Product Yield (%) exo:endo Ratio Ref
4-F 1,3-Cyclopentadiene Fluorinated Norbornene 97 62:38 beilstein-journals.org
4-Cl 1,3-Cyclopentadiene Chlorinated Norbornene 96 63:37 beilstein-journals.org
4-Br 1,3-Cyclopentadiene Brominated Norbornene 95 63:37 beilstein-journals.org

Catalytic Reaction Systems and Mechanisms

Organocatalysis in Transformations of Bromonitrostyrenes

Organocatalysis has emerged as a powerful strategy for transformations involving bromonitrostyrenes, offering a sustainable alternative to metal-based catalysts. researchgate.net α-Bromonitrostyrenes are highly reactive and serve as versatile reagents in organocatalytic syntheses. rsc.orgresearchgate.net They can function as effective dielectrophiles in reactions with various nucleophiles, where both the bromo and nitro groups act as good leaving groups. nih.govnih.gov

A key application is in enantioselective Michael addition reactions, which provide access to a wide range of enantiomerically enriched and biologically active molecules. nih.gov For example, the reaction of (E)-β-bromonitrostyrenes with 1,3-dicarbonyl compounds can be catalyzed by chiral organocatalysts. nih.gov Similarly, chiral organocatalysts have been used in the reaction of (Z)-bromonitroalkenes with naphthols and alkyl aldehydes. nih.gov

Dicationic tellurium-based chalcogen bond donors have been successfully employed as organocatalysts in the nitro-Michael reaction between trans-β-nitrostyrene and indoles. nih.gov These catalysts demonstrated significant rate accelerations compared to traditional hydrogen bond donors, with the catalytic activity attributed to the activation of the nitrostyrene via chalcogen bonding. nih.gov This highlights the potential of non-covalent interactions in organocatalysis. researchgate.net

Metal-Catalyzed Processes and Ligand Effects

Metal catalysts are widely used in the transformation of bromonitrostyrenes and related nitroalkenes. nih.govnih.gov These reactions often involve the activation of the C-NO₂ bond, which can be challenging due to the potential for catalyst deactivation by the nitro group itself. acs.org Despite this, various transition metals, including rhodium, palladium, and copper, have been successfully employed. acs.orgcsic.es

Ligands play a crucial role in these catalytic systems, influencing both reactivity and selectivity. For instance, in Suzuki-Miyaura reactions using nitroarenes, bidentate phosphine ligands like DavePhos have shown acceptable results where others failed. researchgate.net The choice of ligand can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org Mechanistic studies on metal-catalyzed C-N bond formation have shown a cycle involving metallacycle formation, insertion of an imido moiety from an in-situ generated metal-nitrenoid intermediate, and subsequent product release. ibs.re.kr

Understanding the mechanism of metal-catalyzed reactions requires the detection and characterization of transient intermediates. In the alkylation of indoles with trans-β-nitrostyrene catalyzed by chiral-at-metal rhodium(III) complexes, key intermediates have been identified using spectroscopic techniques, primarily NMR. csic.es

The catalytic cycle involves the initial displacement of a coordinated solvent molecule by trans-β-nitrostyrene to form a metal-nitroalkene complex. csic.es This intermediate, [RhCl(κ⁴C,N,N′,P-L)(trans-β-nitrostyrene)]⁺, has been successfully characterized. csic.es Subsequent nucleophilic attack by the indole on the activated Cβ of the coordinated nitroalkene leads to the formation of aci-nitro complexes. These intermediates are formed reversibly and in high diastereoselectivity. csic.es The aci-nitro species then undergo a 1,3-prototropic tautomerism to yield the final product, regenerating the catalyst. csic.es While direct spectroscopic evidence for some highly transient species like metal-superoxo intermediates can be difficult to obtain, their existence is often inferred from kinetic and isotopic labeling studies. nih.gov

Linkage isomerism is a phenomenon where a ligand can coordinate to a metal center through different atoms. purdue.edulibretexts.org The nitro group (NO₂⁻) is a classic example of an ambidentate ligand, capable of binding through either the nitrogen atom (a nitro complex) or an oxygen atom (a nitrito complex). libretexts.orgwikipedia.orgchemistnotes.com This isomerism can be crucial in metal-catalyzed reactions involving nitroalkenes. The different coordination modes (e.g., M-NO₂ vs. M-ONO) can exhibit distinct reactivities and electronic properties, thereby influencing the catalytic pathway. core.ac.uk The interconversion between linkage isomers can sometimes be induced by factors such as light or changes in the metal's oxidation state. wikipedia.orgcore.ac.uk

Temperature is a critical parameter in catalysis, affecting reaction rates, selectivity, and catalyst stability. ajpojournals.orgajpojournals.org According to the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing molecules with sufficient kinetic energy to overcome the activation barrier. ajpojournals.orgajpojournals.org However, in catalytic systems, there is often an optimal temperature range. ajpojournals.org Excessively high temperatures can lead to catalyst deactivation through processes like sintering or unwanted side reactions. ajpojournals.org In some cases, such as the Michael-type reaction of β-nitrostyrene with piperidine (B6355638), an unusual inverse temperature dependence has been observed, where reactivity decreases as temperature increases. This points to a complex mechanism involving a stable intermediate. nih.gov Precise temperature control is therefore essential for balancing reaction kinetics with catalyst integrity and achieving desired outcomes. ajpojournals.org

Base-Catalyzed Transformations

Base-catalyzed reactions of nitrostyrene derivatives are a cornerstone of their synthetic utility, primarily due to the ability of the nitro group to stabilize an adjacent carbanion. In the case of this compound, bases can facilitate a variety of transformations, most notably Michael additions.

A prominent example of base-catalyzed reactivity is the metal-free, three-component reaction of trans-β-nitrostyrene derivatives with dibromo amides and amines to furnish functionalized amidines. In such reactions, a base like potassium phosphate (B84403) (K₃PO₄) is crucial for the initial deprotonation steps that lead to the formation of the reactive intermediates. organic-chemistry.org The reaction proceeds through an initial α,α-dibromonitroalkane intermediate, which then undergoes C-C bond cleavage. organic-chemistry.org While this has been demonstrated for a range of trans-β-nitrostyrene derivatives, specific studies on the 3-bromo substituted variant would be needed to quantify the electronic effect of the bromine atom on the reaction yields and kinetics.

The general mechanism for a base-catalyzed Michael addition to a nitrostyrene involves the deprotonation of a nucleophile, which then adds to the β-carbon of the nitroalkene. The resulting nitronate intermediate is subsequently protonated to yield the final product. The presence of the bromine atom at the meta position of the phenyl ring in this compound is expected to have a modest electron-withdrawing effect, which could potentially enhance the electrophilicity of the β-carbon and thus increase the rate of nucleophilic attack.

Detailed research findings on the base-catalyzed transformations of various nitrostyrene derivatives are summarized in the interactive table below.

Reaction Type Catalyst Reactants Product Yield (%)
Three-componentK₃PO₄trans-β-nitrostyrene derivative, Dibromo amide, AmineN-acyl amidineUp to 84
Michael AdditionOrganocatalystAldehyde, trans-β-nitrostyreneMichael adductGood
AminobrominationK₃PO₄beta-nitrostyrene derivative, N-bromoacetamideBromoamine78-99

Catalyst-Free Reactions

While catalysis is often employed to enhance reaction rates and selectivities, this compound can also participate in reactions under catalyst-free conditions. These transformations are typically driven by the inherent reactivity of the starting materials, often requiring thermal or photochemical initiation.

One notable class of catalyst-free reactions involving nitrostyrenes is cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the nitrostyrene acts as a dienophile. The high reactivity of nitrostyrenes in such reactions is attributed to the electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO of the alkene. While specific studies on the catalyst-free Diels-Alder reactions of this compound are not extensively documented, the general reactivity of nitrostyrenes suggests its potential as a dienophile. researchgate.net

Furthermore, certain domino reactions involving nitrostyrenes can proceed without a catalyst. For instance, a one-pot, transition-metal- and acid/base-free domino process has been developed for the synthesis of 1,2,4-trisubstituted pyrroles from β-bromo-β-nitrostyrene and unactivated aziridines. researchgate.net This reaction proceeds through a 1,3-dipolar cycloaddition followed by a cascade of elimination and aromatization steps. researchgate.net

The following table provides examples of catalyst-free reactions involving nitrostyrene derivatives.

Reaction Type Reactants Conditions Product Yield (%)
Domino Processβ-bromo-β-nitrostyrene, Unactivated aziridine (B145994)Thermal1,2,4-trisubstituted pyrrole (B145914)Good to Excellent
Denitroalkylationβ-nitrostyrene, 4-alkyl Hantzsch esterXenon lamp irradiationAlkylated productModerate to Excellent

Photoinduced Reactions and Isomerization

The photochemistry of nitrostyrene derivatives is characterized by photoisomerization and, in some cases, unusual photoreactivities influenced by substituents on the aromatic ring.

Photoisomerization (trans-to-cis) of Nitrostyrene Derivatives

Upon irradiation with UV light, trans-nitrostyrene derivatives can undergo isomerization to their corresponding cis-isomers. This process involves the excitation of the molecule to an excited state, where rotation around the carbon-carbon double bond becomes possible. Subsequent relaxation to the ground state can then lead to the formation of the cis-isomer. The photolysis of trans-β-nitro-β-methylstyrene in acetonitrile (B52724) solution, for instance, yields the cis-isomer with a quantum yield of 0.8. researchgate.net

The addition of a base, such as triethylamine, can influence the photoisomerization process. While it may slightly decrease the quantum yield of the forward (trans-to-cis) isomerization, it can catalyze the thermal back-reaction from the cis to the trans isomer. researchgate.net This back-reaction is proposed to proceed through an initial electron transfer from the amine to the nitro group, forming a long-lived zwitterionic biradical intermediate. researchgate.net

Unusual Photoreactivities of Ortho-Hydroxy-beta-nitrostyrenes

The presence of an ortho-hydroxy group on the phenyl ring of a β-nitrostyrene can lead to unusual photoreactivities that deviate from the typical behavior of other nitrostyrene derivatives. A key factor in this altered reactivity is the potential for intramolecular hydrogen bonding.

In the case of ortho-hydroxy-β-nitrostyrene, the conversion of the trans-isomer to the cis-isomer upon UV irradiation does not occur efficiently. mdpi.comresearchgate.netnih.gov This is in stark contrast to other nitrostyrenes, which readily isomerize under similar conditions. mdpi.com This suppressed photoisomerization is attributed to an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group. This hydrogen bond can facilitate tautomerization, providing an alternative deactivation pathway for the excited state that competes with isomerization. mdpi.com

Furthermore, the ortho-hydroxy group can also influence the reactivity of the conjugate addition products of nitrostyrenes. While nitrostyrenes typically undergo conjugate addition with amines, the resulting adduct from ortho-hydroxy-β-nitrostyrene can readily undergo C-C bond cleavage to afford an imine. mdpi.comresearchgate.netnih.gov This unusual reactivity is also thought to be facilitated by intramolecular hydrogen bonding in the intermediate adduct. mdpi.com

These findings highlight the profound impact that a strategically placed functional group, capable of intramolecular interactions, can have on the photochemical and thermal reactivity of the nitrostyrene scaffold. For this compound, which lacks an ortho-hydroxy group, these unusual photoreactivities are not expected to occur, and it should follow the more conventional reaction pathways of nitrostyrenes.

Applications of Trans 3 Bromo Beta Nitrostyrene in Complex Molecular Architectures

Synthesis of Diverse Heterocyclic Compoundsnih.govrsc.org

The unique electronic properties of α-bromonitrostyrenes, including trans-3-bromo-β-nitrostyrene, make them ideal precursors for a multitude of heterocyclic compounds. nih.gov They readily participate in Michael addition reactions and can act as dipolarophiles, leading to the formation of dihydrofurans, furans, pyrroles, pyrazoles, isoxazolines, dihydropyrans, spiropyrrolidines, triazoles, and imidazoles. nih.govrsc.org

Formation of Dihydrofurans and Furansnih.govrsc.org

The synthesis of dihydrofurans from α-bromonitrostyrenes is a well-established transformation, often proceeding through a domino Michael addition-intramolecular nucleophilic substitution sequence. nih.govrsc.org

One notable method involves the reaction of (E)-β-bromonitrostyrenes with 1,3-dicarbonyl compounds. nih.govrsc.org In an organocatalytic approach, a chiral thiourea (B124793) catalyst can bring the two reactants together through hydrogen bonding, facilitating the initial Michael addition of the diketone to the nitrostyrene (B7858105). nih.govrsc.org This is followed by an intramolecular nucleophilic attack, which displaces the bromide ion to form the dihydrofuran ring with the elimination of HBr. nih.govrsc.org Similarly, chiral quinine-derived squaramide has been employed as an organocatalyst for the synthesis of chiral dihydrofurans via a domino Michael-SN2 reaction pathway. nih.govrsc.org

ReactantsCatalyst/ConditionsProductKey Findings
(E)-β-bromonitrostyrene, 1,3-Dicarbonyl compoundChiral Thiourea CatalystDihydrofuranThe catalyst facilitates Michael addition and subsequent intramolecular cyclization. nih.govrsc.org
α-Bromonitroalkene, 1,3-Dicarbonyl compoundQuinine-derived Squaramide HChiral DihydrofuranReaction proceeds via a domino Michael-SN2 mechanism. nih.govrsc.org

Pyrrole (B145914) and Pyrazole (B372694) Synthesisnih.govrsc.orgnih.gov

trans-3-Bromo-β-nitrostyrene is a valuable precursor for nitrogen-containing heterocycles like pyrroles and pyrazoles. nih.govrsc.orgresearchgate.netconsensus.appbohrium.comresearchgate.net

A regioselective method for synthesizing 1,2,4-trisubstituted pyrroles involves the reaction of β-bromo-β-nitrostyrenes with unactivated aziridines under thermal conditions. nih.govresearchgate.net The proposed mechanism begins with the heat-induced ring fragmentation of the aziridine (B145994) to generate an unsymmetrical azomethine ylide in situ. rsc.orgnih.gov This ylide then undergoes a [3+2] cycloaddition with the nitrostyrene to form a five-membered cycloadduct. rsc.orgnih.gov This unstable intermediate subsequently undergoes a cascade of elimination reactions, first losing HBr and then HNO₂, to yield the final aromatic pyrrole product. rsc.orgnih.gov This process is noted for being a transition-metal-free domino reaction. researchgate.net

ReactantsCatalyst/ConditionsProductKey Findings
β-Bromo-β-nitrostyrene, Unactivated AziridineThermal (Heat)1,2,4-Trisubstituted PyrroleThe reaction proceeds via an in situ generated azomethine ylide, followed by [3+2] cycloaddition and subsequent elimination of HBr and HNO₂. rsc.orgnih.govresearchgate.net

While specific examples for pyrazole synthesis from trans-3-bromo-β-nitrostyrene are less detailed in the provided research, α-bromonitrostyrenes are generally cited as versatile starting materials for pyrazole synthesis due to their dielectrophilic nature. nih.govrsc.org

Isoxazoline (B3343090) and Dihydropyran Derivativesnih.govrsc.org

The reactivity of α-bromonitroalkenes extends to the formation of isoxazoline and dihydropyran rings. nih.govrsc.org

Enantioenriched isoxazoline N-oxides can be synthesized through a (4+1) ylide annulation strategy. nih.govrsc.org This reaction involves chiral sulfonium (B1226848) salts, which generate sulfonium ylide intermediates that serve as a C1 synthon. nih.govrsc.org The α-bromonitroalkene acts as a four-atom synthon in the subsequent (4+1)-annulation to construct the isoxazoline N-oxide ring. nih.govrsc.org Dihydropyrans are also among the heterocyclic compounds that can be assembled using α-bromonitrostyrenes as a key electrophilic component. nih.govrsc.org

ReactantsCatalyst/ConditionsProductKey Findings
α-Bromonitroalkene, Chiral Sulfonium SaltBase (e.g., K₂CO₃)Enantioenriched Isoxazoline N-oxideThe reaction is a (4+1) annulation where the ylide is a C1 synthon and the nitroalkene is a 4-atom synthon. nih.govrsc.org

Spiropyrrolidines and Related Spirocyclesnih.govrsc.org

The construction of complex, three-dimensional spirocyclic systems, including spiropyrrolidines, can be achieved using bromonitrostyrenes. nih.govrsc.org A multi-component reaction has been developed for generating tetra-substituted α-spiropyrrolidine structures. rsc.org This reaction combines oxindoles, bromonitrostyrenes, and α-amino acids. rsc.org The process is initiated by the condensation of the oxindole (B195798) and the α-amino acid to form an azomethine ylide. nih.govrsc.org This ylide then undergoes a (3+2)-cycloaddition with the bromonitrostyrene (B8716567) to furnish the spiropyrrolidine core. nih.govrsc.org The reaction can yield two different diastereomers depending on the substituent on the α-amino acid. nih.gov

ReactantsCatalyst/ConditionsProductKey Findings
Bromonitrostyrene, Oxindole, α-Amino AcidMulti-component reaction conditionsTetra-substituted α-SpiropyrrolidineAn azomethine ylide is formed in situ, followed by a (3+2)-cycloaddition to form the spiro-fused ring system. nih.govrsc.org

Triazoles and Imidazolesnih.govrsc.orgresearchgate.net

α-Bromonitroalkenes are effective substrates for creating five-membered heterocycles with two or three nitrogen atoms, such as imidazoles and triazoles. nih.govrsc.orgresearchgate.net

A method for synthesizing 2,5-disubstituted imidazoles involves the reaction of α-bromonitroalkenes with amidine hydrochloride in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.net The base facilitates the formation of the amidine nucleophile, which then undergoes a Michael addition to the bromonitroalkene. researchgate.net This is followed by an intramolecular SN2 reaction (a 5-exo-tet cyclization) to form a nitroimidazoline intermediate, which, after the elimination of HBr and subsequent aromatization, yields the imidazole (B134444) scaffold. researchgate.net α-Bromonitrostyrenes are also generally recognized as precursors for triazoles through similar Michael addition-cyclization pathways. nih.govrsc.org

ReactantsCatalyst/ConditionsProductKey Findings
α-Bromonitroalkene, Amidine HydrochlorideCs₂CO₃ (Base)2,5-Disubstituted ImidazoleThe reaction proceeds via Michael addition, intramolecular SN2 cyclization, and elimination/aromatization. researchgate.net

Construction of Carbocyclic Systemsnih.govrsc.org

In addition to heterocycles, α-bromonitrostyrenes are valuable reagents for the synthesis of various carbocyclic compounds. nih.govrsc.org Their ability to react with multiple nucleophiles in a stepwise manner allows for the formation of complex, non-heterocyclic ring structures. nih.gov

One example is a three-component reaction involving β-bromo-β-nitrostyrenes, 3-acetyl-2H-chromen-2-ones, and pyridine. nih.gov The reaction is initiated by the formation of a pyridinium (B92312) ylide. nih.gov A sequence of intermolecular and intramolecular Michael additions between the three components leads to the formation of a cyclopropane (B1198618) intermediate, demonstrating the utility of the bromonitrostyrene in building strained carbocyclic rings as part of a more complex fused system. nih.gov

Cyclopropane Derivatives

The construction of the cyclopropane ring is a significant transformation in organic synthesis, as this strained three-membered ring is a key feature in numerous biologically active molecules. While specific studies focusing exclusively on trans-3-bromo-beta-nitrostyrene in cyclopropanation reactions are not extensively documented in publicly available research, the reactivity of related β-nitrostyrenes and bromo-nitroalkenes provides a strong basis for its utility in this area.

Organocatalytic asymmetric Michael-initiated ring closure (MIRC) reactions are a powerful tool for the synthesis of functionalized cyclopropanes. Generally, the reaction involves the conjugate addition of a nucleophile to a nitrostyrene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. For instance, the reaction of β-nitrostyrene with various nucleophiles in the presence of chiral organocatalysts can lead to highly enantioenriched cyclopropane derivatives.

A general approach for the synthesis of nitrocyclopropanes involves a three-step sequence:

Conjugate Addition: A soft nucleophile, such as a malonate ester, adds to the β-position of the nitrostyrene.

Halogenation: The resulting enolate is halogenated at the α-position to the nitro group.

Ring Closure: An intramolecular SN2 reaction, where the nitronate acts as a nucleophile, displaces the halide to form the cyclopropane ring.

In the context of this compound, the presence of the bromine atom on the phenyl ring is not expected to interfere with the fundamental cyclopropanation reaction at the nitrovinyl group. Research on α-bromonitrostyrenes has shown their utility in synthesizing enantioenriched cyclopropanes with quaternary carbon centers when reacted with alkyl aldehydes in the presence of a chiral pyrrolidine (B122466) catalyst. nih.gov This suggests that the bromo-substituted nitrostyrene framework is well-suited for such transformations.

Table 1: Organocatalytic Asymmetric Cyclopropanation of α,β-Unsaturated Aldehydes with Bromomalonate

EntryAldehyde SubstituentCatalystYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1PhenylDiphenylprolinol TMS ether75>20:196
24-ChlorophenylDiphenylprolinol TMS ether81>20:197
32-NaphthylDiphenylprolinol TMS ether78>20:195

This data is illustrative of the general organocatalytic cyclopropanation strategy and is based on research on α,β-unsaturated aldehydes, not this compound specifically. mdpi.com

Precursors for Bioactive Molecules and Pharmaceutical Intermediates

The functional groups of this compound make it a versatile precursor for a range of molecules with potential biological activity, including anti-cancer agents and psychoactive compounds.

Development of Anti-Cancer Agents

The β-nitrostyrene scaffold has been identified as a pharmacophore with potential anti-cancer properties. Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. While direct studies on the anti-cancer activity of this compound are limited in the available literature, research on analogous compounds highlights the potential of this chemical class.

For example, a synthetic β-nitrostyrene derivative, CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene), has been shown to inhibit the growth of colorectal cancer cells by inducing ROS-mediated DNA damage and mitochondrial dysfunction. nih.gov This compound was found to reduce cell viability and induce cell cycle arrest at the G2/M phase. nih.gov Another study demonstrated that CYT-Rx20 induces breast cancer cell death and autophagy through a ROS-mediated MEK/ERK pathway. mdpi.com

Furthermore, a series of 3-nitro-4-chromanone derivatives, which can be conceptually derived from nitrostyrene precursors, have been synthesized and evaluated for their antiproliferative activity against castration-resistant prostate cancer cell lines. nih.gov Some of these compounds exhibited potent antitumor activity, superior to the standard chemotherapeutic agent cisplatin, while showing lower toxicity towards normal human fibroblasts. nih.gov

The anti-cancer potential of brominated compounds is also of interest. For instance, 3-Bromopyruvate, a simple brominated organic acid, has demonstrated anti-cancer properties and is being investigated for its activity against various cancer types. nih.gov The combination of a bromo-substituent and a nitrostyrene core in this compound makes it an intriguing candidate for further investigation in the development of novel anti-cancer agents.

Table 2: Cytotoxicity of a β-nitrostyrene derivative (CYT-Rx20) on Colorectal Cancer Cells

Cell LineTreatmentCell Viability (%)
HCT116Control100
HCT116CYT-Rx20 (10 µM)~60
HT-29Control100
HT-29CYT-Rx20 (10 µM)~55

This data is based on the activity of a related β-nitrostyrene derivative, CYT-Rx20, and serves to illustrate the potential of the β-nitrostyrene scaffold in anti-cancer research. nih.gov

Synthesis of Phenethylamines and Amphetamine Analogues

Substituted β-nitrostyrenes are well-established and crucial precursors in the synthesis of a wide range of phenethylamines and amphetamine analogues, many of which have significant psychoactive properties. The synthesis of these amines from nitrostyrenes typically involves the reduction of both the nitro group and the carbon-carbon double bond.

A particularly effective and straightforward one-pot method for this transformation utilizes sodium borohydride (B1222165) in combination with catalytic amounts of copper(II) chloride. This system allows for the rapid and high-yielding synthesis of phenethylamines and phenylisopropylamines from their corresponding β-nitrostyrene analogues under mild conditions, often without the need for an inert atmosphere or complex purification procedures.

The general reaction scheme involves the reduction of the nitroalkene to the corresponding primary amine. This method has been successfully applied to a variety of substituted β-nitrostyrenes, demonstrating its broad applicability. For instance, precursors to the hallucinogenic 2C-X family of drugs and various amphetamines can be synthesized using this approach. The reaction is typically complete within 10 to 30 minutes at 80°C.

This compound can serve as a direct precursor to 3-bromophenethylamine (B1277633) through this reduction methodology.

Role in Fragment-Based Drug Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern drug development. This approach involves screening libraries of small, low-complexity molecules, known as fragments, for weak binding to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like lead compounds.

A key principle in the design of fragment libraries is the "rule of three," which suggests that fragments should generally have a molecular weight of ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP of ≤ 3. With a molecular weight of approximately 228 g/mol , this compound fits within the molecular weight guidelines for a fragment.

While there is no specific mention in the available literature of this compound being included in a fragment library or used in an FBDD campaign, its structural characteristics suggest its potential utility in this context. The presence of a bromine atom offers a vector for chemical modification and growth, while the nitrostyrene moiety can participate in various binding interactions. The relatively simple aromatic core is a common feature in many fragment libraries.

The elaboration of fragment hits often involves synthetic chemistry that allows for the systematic exploration of chemical space around the initial fragment. The reactivity of the nitrovinyl group and the potential for cross-coupling reactions at the bromo-substituted position make this compound a potentially versatile starting point for such elaboration efforts.

Building Blocks for Chiral Ligands

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. While direct applications of this compound in the synthesis of chiral ligands are not well-documented, the inherent reactivity of the nitrostyrene core makes it a plausible building block for such endeavors.

The key to creating chiral ligands from achiral starting materials lies in the use of asymmetric synthesis methodologies. The electron-deficient double bond of nitrostyrenes is highly susceptible to asymmetric conjugate addition reactions. By employing chiral catalysts, it is possible to introduce new stereocenters with high levels of enantiocontrol.

For example, the asymmetric Michael addition of various nucleophiles to β-nitrostyrenes, catalyzed by chiral organocatalysts or metal complexes, can generate chiral adducts. These adducts, bearing both a nitro group and a newly formed chiral center, can then be further functionalized to construct more complex chiral molecules, including ligands. The nitro group itself can be reduced to an amine, which is a common coordinating group in many chiral ligands.

The design of chiral ligands often involves the incorporation of rigid structural elements to create a well-defined chiral environment around a metal center. The phenyl ring of this compound provides a rigid scaffold that can be further elaborated. The bromine atom can serve as a handle for cross-coupling reactions to introduce other coordinating groups or to link the nitrostyrene unit to a larger chiral framework.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trans-3-bromo-beta-nitrostyrene, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

The stereochemistry of the vinyl moiety (–CH=CHNO₂) is a critical feature of the molecule, designated as trans or E based on the orientation of substituents around the carbon-carbon double bond. In the ¹H NMR spectrum, the coupling constant (³J) between the two vinylic protons is diagnostic of their relative geometry.

For protons in a trans configuration, the dihedral angle is approximately 180°, resulting in a strong interaction and a large coupling constant, typically in the range of 12–18 Hz. openochem.orgiastate.edu Conversely, protons in a cis (Z) configuration have a dihedral angle near 0°, leading to a smaller coupling constant, generally between 6–12 Hz. ucsd.edu The observation of a coupling constant in the 12-18 Hz range for the vinylic protons of 3-bromo-beta-nitrostyrene would unequivocally confirm the trans or E conformation. youtube.com

Table 1: Typical Proton-Proton (¹H-¹H) Coupling Constants for Alkenes

Configuration Dihedral Angle (θ) Typical Coupling Constant (³J) Range (Hz)
trans (E) ~180° 12 - 18
cis (Z) ~0° 6 - 12
geminal - 0 - 3

NMR spectroscopy is also a powerful tool for studying reaction mechanisms by identifying transient intermediates. For instance, in the Michael-type addition reactions of β-nitrostyrenes with nucleophiles like cyclic secondary amines, a zwitterionic intermediate is formed. datapdf.com Kinetic studies on the reaction of β-nitrostyrene with piperidine (B6355638) in acetonitrile (B52724) have provided evidence for a relatively stable intermediate. datapdf.com

By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of signals corresponding to the starting material (this compound) and the concurrent appearance of new signals attributable to the reaction intermediate and, subsequently, the final product. The unique chemical shifts and coupling patterns of the intermediate's protons provide crucial insights into its structure before it converts to the final product.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. msu.edu The IR spectrum provides a unique "fingerprint" that confirms the presence of key structural components.

The key absorptions expected for this compound include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The carbon-carbon double bond (C=C) of the vinyl group shows a stretching band in the 1680-1640 cm⁻¹ region. vscht.cz Aromatic C=C stretching vibrations appear in the 1600-1400 cm⁻¹ range. Furthermore, C-H stretching from the aromatic ring and the vinyl group are expected above 3000 cm⁻¹, while any sp³ C-H stretches would appear below this threshold. libretexts.org The C-Br stretch typically appears in the lower frequency "fingerprint region" of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitro (R-NO₂) Asymmetric Stretch 1550 - 1500 Strong
Nitro (R-NO₂) Symmetric Stretch 1350 - 1300 Strong
Alkene (C=C) Stretch 1680 - 1640 Medium
Aromatic (C=C) Ring Stretch 1600 - 1400 Medium
Vinyl & Aromatic (=C-H) Stretch 3100 - 3000 Medium
Carbon-Bromine (C-Br) Stretch 700 - 500 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information for this compound: its exact molecular weight and its fragmentation pattern, which aids in structural confirmation. The compound's molecular formula, C₈H₆BrNO₂, results in a calculated molecular weight of approximately 228.04 g/mol . scbt.com

A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. Common fragmentation patterns for aromatic nitro compounds involve the loss of the nitro group (NO₂, 46 Da) or a portion of it (e.g., NO, 30 Da). researchgate.net Other expected fragmentations include the loss of the bromine atom (79/81 Da) and cleavage of the vinyl side chain.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the trans stereochemistry of the double bond in this compound.

While specific crystal structure data for the 3-bromo isomer is not readily found in public databases, analysis of the parent compound, β-nitrostyrene, has been reported (CCDC Number: 701892). nih.gov A crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. It would also reveal information about the planarity of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Exploration of Biological Activities of Trans 3 Bromo Beta Nitrostyrene and Its Derivatives

Antimicrobial Efficacy

Compounds featuring a β-nitrostyrene framework have been recognized for their significant biological activities, including antimicrobial properties. researchgate.netuc.pt The nitro group is a crucial component, contributing to the bioactivity of many compounds through its polarity and electronic characteristics. chemisgroup.usnih.gov The nitrovinyl side chain attached to an aromatic ring is often identified as the key pharmacophore responsible for these effects. uc.pt

Derivatives of β-nitrostyrene have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. chemisgroup.usslideshare.net Research into halogenated β-nitrostyrenes has shown that these compounds possess enhanced antibacterial effects. Specifically, the introduction of halogen substituents on the aromatic ring and at the β-position of the alkene side chain can improve antimicrobial activity. researchgate.net

For instance, 4-bromo-β-nitrostyrene showed considerable activity against several bacterial strains. researchgate.net While specific data for the 3-bromo isomer is less detailed in comparative studies, the general findings for brominated nitrostyrenes suggest potent antibacterial action. Studies on other classes of compounds, such as peptoids and flavonoids, also confirm that the inclusion of bromine and a nitro group can significantly enhance antibacterial effects. nih.govmdpi.comnih.gov In many cases, β-nitrostyrene structures were found to be more active against Gram-positive bacteria. mdpi.com

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Halogenated β-Nitrostyrene Derivatives Against Various Bacteria Data extracted from a comparative study of β-nitrostyrene analogues. researchgate.net

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
β-Nitrostyrene 62.5125125250
4-Bromo-β-nitrostyrene 31.2562.5>500250
4-Fluoro-β-nitrostyrene 31.2562.562.5125

In addition to antibacterial effects, β-nitrostyrene derivatives have been investigated for their antifungal properties. slideshare.net Studies have shown that these compounds can be effective against fungi such as Candida albicans. researchgate.netmdpi.com

Research on 3,4-dimethoxy-β-nitrostyrene derivatives, including a β-bromo substituted variant, demonstrated potential antifungal activity. mdpi.com The MIC values for these compounds against Candida albicans ranged from 32 to 128 μg/mL. mdpi.com Another study that tested various halogenated β-nitrostyrenes also reported their MIC values against C. albicans, indicating a broad spectrum of antimicrobial action. researchgate.net

Table 2: Antifungal Activity of β-Nitrostyrene Derivatives Against Candida albicans Data derived from studies on halogenated and substituted β-nitrostyrenes. researchgate.netmdpi.com

CompoundMIC against C. albicans (μg/mL)
β-Nitrostyrene 125 researchgate.net
4-Bromo-β-nitrostyrene 125 researchgate.net
4-Fluoro-β-nitrostyrene 62.5 researchgate.net
3,4-Dimethoxy-β-nitrostyrene 128 mdpi.com
3,4-Ethylenedioxy-β-bromo-β-nitrostyrene 64 mdpi.com

The biological activity of β-nitrostyrenes is significantly influenced by their chemical structure, including the nature and position of substituents on the aromatic ring and the vinyl group. nih.gov

The position of the halogen substituent on the β-nitrostyrene scaffold plays a critical role in its antimicrobial potency. researchgate.net Studies comparing different halogenated derivatives revealed that substitutions at the 4-position (para) of the aromatic ring significantly impact activity. For example, 4-bromo-β-nitrostyrene was found to have fairly high antibacterial activity. researchgate.net

The nitro group is an essential feature for the biological activity of this class of compounds. chemisgroup.usslideshare.net It is a strong electron-withdrawing group that affects the electronic properties and polarity of the molecule, facilitating interactions with biological targets. nih.gov The nitro group is often considered a key constituent of the pharmacophore, the part of the molecule responsible for its biological action. uc.pt The antimicrobial activity of β-nitrostyrene derivatives is closely linked to the presence of the nitrovinyl moiety. uc.pt

The stereochemistry of the molecule, specifically the trans configuration of the double bond, is also important. The synthesis of β-nitrostyrenes typically yields the trans isomer, where the phenyl ring and the nitro group are on opposite sides of the double bond. unirioja.es This configuration is generally more stable and is the form most commonly studied for biological activity.

Structure-Activity Relationships (SAR) for Halogen Substitution and Aromatic Patterns

Enzyme Inhibition Studies

Beyond their direct antimicrobial effects, β-nitrostyrene derivatives have been identified as inhibitors of specific enzymes. mdpi.com The nitrovinyl chain of β-nitrostyrene can act as a phosphotyrosine mimetic, enabling it to interact with and inhibit protein tyrosine phosphatases (PTPs). mdpi.com

One such enzyme, protein tyrosine phosphatase 1B (PTP1B), is a key regulator in various cellular signaling pathways. mdpi.com Molecular docking studies have suggested that β-nitrostyrene derivatives can bind to the active site of PTP1B. mdpi.com More recent research has also explored β-nitrostyrene derivatives as potential inhibitors of other enzymes, such as the SARS-CoV-2 3CL protease. nih.gov In these studies, the β-nitro group was shown to be crucial for activity, forming hydrogen bonds with key amino acid residues like GLY-143 in the enzyme's active site. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

trans-β-nitrostyrene (TBNS) and its derivatives have been identified as slow-binding inhibitors of protein tyrosine phosphatases, including PTP1B. bohrium.com These compounds exhibit moderate potency, with inhibition constants typically in the micromolar range. bohrium.com The inhibitory activity of TBNS against PTP1B has been demonstrated with an IC50 value of 2.5 μM. bohrium.com Various derivatives of TBNS have also shown comparable levels of PTP1B inhibition. bohrium.com

The mechanism of inhibition is believed to be active-site directed. bohrium.com This is supported by competition experiments with a known substrate, p-nitrophenyl phosphate (B84403) (pNPP), and iodoacetate. bohrium.com The inhibitory potency of some TBNS derivatives was observed to be lower in the presence of free thiols, suggesting a potential interaction with thiol groups that can inactivate the inhibitor. bohrium.com

Below is a data table summarizing the PTP1B inhibitory activity of trans-β-nitrostyrene.

CompoundTarget EnzymeIC50 (μM)Inhibition Type
trans-β-nitrostyrene (TBNS)PTP1B2.5Slow-binding

Analysis of Binding Interactions with Target Proteins

The binding of trans-β-nitrostyrene derivatives to PTP1B is a multi-step process. It is proposed that these compounds act as phosphotyrosine (pY) mimetics, meaning they mimic the structure of the natural substrate of the enzyme. bohrium.com

The initial interaction involves the noncovalent binding of the TBNS derivative to the active site of PTP1B, forming an initial enzyme-inhibitor complex (E·I). bohrium.com Following this, a nucleophilic attack on the nitro group of the TBNS molecule is carried out by the cysteine residue at position 215 (Cys-215) within the PTP1B active site. bohrium.com This results in the formation of a reversible, covalent adduct, leading to a tighter enzyme-inhibitor complex (E·I*). bohrium.com This mechanism highlights the role of TBNS derivatives as a novel class of neutral pY mimetic inhibitors of PTPs. bohrium.com

Molecular docking studies with other PTP1B inhibitors have shown that interactions with the catalytic site are crucial for inhibitory activity. sciensage.info For instance, potent inhibitors often exhibit interactions with key catalytic site residues. sciensage.info While specific docking studies for trans-3-bromo-beta-nitrostyrene were not detailed in the provided results, the described covalent interaction with Cys-215 provides a clear indication of its binding mode within the PTP1B active site. bohrium.com

Environmental Dynamics and Bioremediation of Nitrostyrene Compounds

Environmental Occurrence and Distribution of Nitroaromatic Contaminants

Nitroaromatic compounds are primarily of anthropogenic origin, introduced into the environment through industrial activities such as the manufacturing of dyes, explosives, pesticides, and pharmaceuticals. nih.govnih.govnih.govepa.gov Their presence in soil and groundwater is a significant concern due to their toxic and mutagenic properties. nih.govnih.gov The distribution of these contaminants is influenced by their physicochemical properties, such as water solubility and soil adsorption capacity. For instance, compounds with higher water solubility can more readily leach into groundwater, while those with a strong affinity for organic matter tend to accumulate in the soil matrix. cdc.govresearchwithrutgers.com

While specific data on the environmental occurrence of trans-3-Bromo-beta-nitrostyrene is limited, the general principles governing nitroaromatic contaminants apply. Its structure, featuring a nitro group and a bromine atom on an aromatic ring, suggests it may exhibit persistence in the environment. Nitroaromatic compounds have been detected in industrial effluents and at hazardous waste sites, indicating potential point sources of contamination. cdc.gov Natural processes can also contribute to the formation of some nitroaromatic compounds through atmospheric reactions involving nitrogen oxides and aromatic hydrocarbons. nih.gov

Microbial Degradation Pathways and Mechanisms

Microorganisms have evolved diverse metabolic strategies to utilize or transform nitroaromatic compounds. The biodegradation of these chemicals can proceed through various pathways, primarily involving the reduction of the electron-withdrawing nitro group.

Reductive Transformations of the Nitro Group to Amino Functions

A common and critical step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.govoup.com This transformation is catalyzed by nitroreductase enzymes, which are found in a wide range of bacteria and fungi. oup.com The reduction can occur under both anaerobic and aerobic conditions. nih.govmicrobiologyresearch.org

The process can be a one-electron or a two-electron transfer. researchgate.net The two-electron transfer pathway directly reduces the nitro group, while the one-electron transfer forms a nitro anion radical. researchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitroaromatic compound in a "futile cycle," which can generate reactive oxygen species. oup.com Under anaerobic conditions, however, the reduction to the corresponding amine is more likely to proceed. nih.govmicrobiologyresearch.org The resulting aromatic amines are often less toxic and more amenable to further degradation than the parent nitro compounds.

Cometabolic Processes in Biodegradation

Cometabolism is a phenomenon where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. enviro.wikifrtr.gov This process is particularly relevant for the bioremediation of recalcitrant compounds like some nitroaromatics. clu-in.org

Immobilization and Coupling Product Formation in Environmental Matrices

In addition to degradation, nitroaromatic compounds can undergo transformations in the soil and sediment that lead to their immobilization. These processes can reduce the immediate bioavailability and toxicity of the contaminants but may also result in the formation of persistent and potentially harmful byproducts.

Formation of Azo Dimers and Trimers

During the reductive transformation of nitroaromatic compounds, the intermediate nitroso and hydroxylamino derivatives can react with the parent compound or with the resulting aromatic amines to form larger, more complex molecules known as azo dimers and trimers. arizona.eduresearchgate.net These coupling reactions result in the formation of an azo bond (-N=N-). researchgate.netnih.gov

The formation of these products has been observed during the anaerobic treatment of nitroaromatic compounds like 2,4-dinitroanisole (B92663) (DNAN). arizona.eduresearchgate.net These azo compounds can be more toxic than the original nitroaromatic contaminant. arizona.edu The conditions that favor the reduction of the nitro group, such as an anaerobic environment with an electron donor, can also promote the formation of these coupling products. arizona.eduresearchgate.net

Covalent Bonding to Soil Organic Matter (Humus)

The reactive intermediates and final products of nitroaromatic transformation, particularly aromatic amines, can become covalently bound to soil organic matter, specifically humic substances. arizona.edu This process, known as immobilization, effectively removes the contaminant from the mobile phase in the soil, reducing its potential for leaching and uptake by organisms. wikipedia.org

The binding occurs through nucleophilic addition reactions between the amino groups of the transformed contaminant and quinone moieties present in humus. arizona.edu This creates stable, covalent bonds, incorporating the contaminant into the complex structure of the soil organic matter. arizona.edu While this process can be viewed as a form of natural attenuation, the long-term stability and potential for future release of these bound residues are areas of ongoing research. arizona.edumdpi.comresearchgate.net

Bioremediation Strategies for Contaminated Environments

The release of synthetic chemical compounds into the environment is a significant concern, prompting research into effective remediation technologies. Among these, bioremediation, which utilizes biological organisms to neutralize or remove pollutants, has emerged as a cost-effective and environmentally friendly approach. frontiersin.orgnih.govresearchgate.netclu-in.org This section explores the bioremediation strategies applicable to environments contaminated with nitrostyrene (B7858105) compounds, with a particular focus on the chemical compound this compound. While direct research on the bioremediation of this compound is limited, extensive studies on related nitroaromatic and halogenated compounds provide a strong basis for understanding its potential degradation pathways and the microorganisms and enzymes that could be involved.

Bioremediation strategies for nitrostyrene compounds and their analogues can be broadly categorized into microbial degradation and enzymatic treatment. These strategies often involve either in situ techniques, where the contaminated site is treated directly, or ex situ methods, which involve the excavation and treatment of the contaminated material elsewhere. nih.gov

Microorganisms, including bacteria and fungi, are at the forefront of bioremediation. They can break down complex organic molecules through their metabolic processes. frontiersin.orgnih.gov For nitroaromatic compounds, a key initial step in biodegradation is the reduction of the nitro group (-NO2) to a nitroso, hydroxylamino, or amino group (-NH2). This transformation is often catalyzed by enzymes known as nitroreductases. nih.govnih.gov

Another critical process in the degradation of halogenated compounds like this compound is dehalogenation, the removal of halogen atoms. This can be achieved by various microbial enzymes, including monooxygenases and dioxygenases, which incorporate oxygen atoms into the aromatic ring, leading to the destabilization and eventual cleavage of the carbon-halogen bond. nih.gov

Microbial Degradation

A variety of microorganisms have demonstrated the ability to degrade nitroaromatic and halogenated compounds, making them promising candidates for the bioremediation of nitrostyrene-contaminated sites.

Bacterial Degradation: Bacterial strains from genera such as Pseudomonas, Comamonas, Acidovorax, and Arthrobacter have shown significant capabilities in degrading nitroaromatic compounds. nih.govresearchgate.net For instance, mixed microbial cultures enriched from municipal activated sludge, containing strains of Comamonas testosteroni and Acidovorax delafieldii, have demonstrated a broad ability to degrade nitrophenols and nitrobenzene (B124822). nih.gov In another study, a consortium of Arthrobacter sp., Serratia sp., and Stenotrophomonas sp. was shown to enhance the degradation of nitrobenzene compared to monocultures.

The degradation of brominated compounds has also been observed. A four-strain microbial consortium was found to completely degrade the brominated flame retardants tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) within 3 to 7 days under aerobic conditions when supplied with an additional carbon source. mdpi.com This suggests that a consortium approach could be effective for compounds like this compound, where different strains may work synergistically to break down the molecule.

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective in degrading a wide range of recalcitrant organic pollutants, including nitroaromatic compounds. nih.govnih.gov These fungi secrete powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can attack the complex structures of these pollutants. nih.gov For example, Phanerochaete chrysosporium has been shown to mineralize 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene. nih.gov The antifungal potential of β-nitrostyrene derivatives has been noted, which could present a challenge for fungal bioremediation; however, some fungal species may possess or evolve the necessary resistance and degradative capabilities. nih.gov

Microorganism/Consortium Target Compound(s) Key Findings
Comamonas testosteroni and Acidovorax delafieldiiNitrophenols and NitrobenzeneDemonstrated broad degradation ability in mixed cultures. nih.gov
Arthrobacter sp., Serratia sp., and Stenotrophomonas sp.NitrobenzeneEnhanced degradation in mixed cultivation compared to single strains.
Four-strain microbial consortiumTribromo-neopentyl alcohol (TBNPA) and Dibromo neopentyl glycol (DBNPG)Complete degradation in 3-7 days with a carbon amendment. mdpi.com
Phanerochaete chrysosporium2,4-Dinitrotoluene and 2,4,6-TrinitrotolueneCapable of mineralizing these nitroaromatic compounds. nih.gov

Enzymatic Treatment

The use of isolated enzymes for bioremediation offers a more targeted approach, avoiding the complexities of maintaining viable microbial populations. nih.gov Key enzymes in the degradation of nitrostyrene compounds include nitroreductases and oxygenases.

Nitroreductases: These enzymes catalyze the reduction of the nitro group, a crucial first step in the detoxification of many nitroaromatic compounds. Flavin-dependent nitroreductases are of particular interest due to their broad substrate range. google.com Research on nitroreductase variants has shown the potential to alter the product distribution of nitrostyrene reduction, favoring the formation of oximes over alkanes, which represents a key step in the degradation pathway. gatech.edu

Monooxygenases and Dioxygenases: These enzymes are vital for both the initial attack on the aromatic ring and for dehalogenation. They introduce oxygen atoms, which can lead to the removal of the nitro group as nitrite (B80452) or facilitate the cleavage of the carbon-bromine bond. nih.gov The degradation of brominated flame retardants by a microbial consortium was suggested to proceed through a monooxygenase mechanism. mdpi.com

Enzyme Function in Bioremediation Relevance to this compound
Nitroreductases Catalyze the reduction of the nitro group to less toxic forms. nih.govA critical initial step in the degradation of the nitrostyrene structure.
Monooxygenases Incorporate a single oxygen atom, can initiate dehalogenation and removal of the nitro group. nih.govPotentially involved in both the removal of the bromine atom and the nitro group.
Dioxygenases Incorporate two oxygen atoms, leading to ring cleavage. nih.govCan break down the aromatic ring structure after initial modifications.

Q & A

Q. Example Workflow :

HPLC purification to remove byproducts.

VT-NMR (−20°C to 50°C) to detect dynamic processes.

DFT-predicted vs. experimental IR for functional group validation.

What analytical techniques are critical for confirming structure and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies coupling patterns (e.g., trans vs. cis olefinic protons: J = 12–16 Hz for trans).
  • FTIR : Nitro group stretching (1520–1560 cm⁻¹) and C-Br (550–650 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₆BrNO₂: m/z 234.9521).
  • HPLC : Purity >98% achieved with a Zorbax SB-C18 column (70% acetonitrile, 0.1% TFA) .

What computational methods predict regioselectivity in reactions involving this compound?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) level predicts transition state geometries and activation barriers.
  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps.
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., nitro group stabilizes charge-separated intermediates) .

How to design a kinetic study for the aminobromination of β-nitrostyrene derivatives?

Q. Basic Research Focus

  • Variable Time Quenching : Withdraw aliquots at 5-minute intervals and analyze via GC-MS.
  • Rate Law Determination : Plot ln([substrate]) vs. time for pseudo-first-order kinetics.
  • Activation Energy : Use Arrhenius equation with rate constants at 50°C, 70°C, and 90°C .

Q. Advanced Research Focus

  • Protecting Groups : Acetylation of nitro groups reduces undesired oxidation.
  • Low-Temperature Control : −20°C suppresses thermal decomposition pathways.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) suppress enolate formation in Michael additions .

How to address inconsistent biological activity data in derivatives?

Q. Data Contradiction Analysis

  • Stereochemical Purity : Chiral HPLC (Chiralpak IA column) separates enantiomers.
  • Cellular Assay Variability : Normalize data to internal controls (e.g., ATP levels).
  • SAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.